(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications
DNA Interaction and Fluorescent Staining
Hoechst 33258, a closely related analogue, is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property has made it a valuable tool in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Hoechst analogues also show promise as radioprotectors and topoisomerase inhibitors, suggesting a pathway for rational drug design and investigation into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Antitubercular Activity
Macozinone, a piperazine-benzothiazinone derivative, is under investigation for treating tuberculosis (TB). It targets decaprenylphospohoryl ribose oxidase DprE1, essential for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. Pilot clinical studies indicate optimism for its development towards more efficient TB drug regimens (Makarov & Mikušová, 2020).
Enzyme Inhibition
The compound shares structural features with dipeptidyl peptidase IV (DPP IV) inhibitors, indicating potential for treating type 2 diabetes mellitus by inhibiting GLP-1 and GIP degradation. This suggests that modifications to the (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone structure could yield novel antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).
Corrosion Inhibition
The tolyltriazole component has been studied for its effectiveness in inhibiting copper and brass corrosion in various environments. This suggests potential applications in materials science for protecting metals from corrosion (Walker, 1976).
Antioxidant Activity
Chromones and derivatives, structurally related to this compound, have demonstrated significant antioxidant potential. This activity is associated with their capacity to neutralize active oxygen and inhibit free radical processes, suggesting applications in preventing cell impairment leading to diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Mechanism of Action
Target of Action
The compound, also known as (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad range of pharmacological activities associated with benzimidazole derivatives, it can be inferred that the compound’s action results in a variety of molecular and cellular effects .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15-6-8-16(9-7-15)20(25)24-12-10-23(11-13-24)14-19-21-17-4-2-3-5-18(17)22-19/h2-9H,10-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJNFCJBMSFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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